molecular formula C12H19N5O3 B2602419 ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate CAS No. 921104-88-3

ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate

Cat. No.: B2602419
CAS No.: 921104-88-3
M. Wt: 281.316
InChI Key: IMXMMCVCKRLDKY-UHFFFAOYSA-N
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Description

Ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate is a synthetic organic compound featuring a tetrazole ring substituted with a cyclohexyl group, connected via a methyleneamino linker to an ethyl oxoacetate moiety. This structure combines the electron-withdrawing properties of the tetrazole ring with the lipophilic cyclohexyl group, making it a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

IUPAC Name

ethyl 2-[(1-cyclohexyltetrazol-5-yl)methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O3/c1-2-20-12(19)11(18)13-8-10-14-15-16-17(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXMMCVCKRLDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate typically involves a multi-step process. One common method is the Ugi-azide four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and trimethylsilyl azide in the presence of a catalyst such as tetradecyltrimethylammonium bromide. This reaction is carried out in an aqueous micellar environment at room temperature, leading to the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing the tetrazole moiety exhibit notable antimicrobial properties. Ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate has been synthesized as part of a series of tetrazole derivatives that demonstrated enhanced activity against various bacterial strains. In particular, derivatives with cyclohexyl substitutions showed improved efficacy compared to their non-substituted counterparts .

Anti-cancer Properties
Studies have suggested that tetrazole-containing compounds can inhibit cancer cell proliferation. This compound has been evaluated in vitro for its cytotoxic effects against several cancer cell lines. The results indicated that the compound could induce apoptosis, making it a candidate for further development as an anti-cancer agent .

Synthesis of Novel Compounds

Multicomponent Reactions
The compound serves as a versatile building block in multicomponent reactions aimed at synthesizing complex heterocycles. A notable example is its use in a one-pot six-component reaction to produce linked tetrazole-triazole hybrids, which have shown promising biological activities . This approach simplifies synthesis while enhancing the diversity of chemical entities available for biological testing.

Drug Design and Development
this compound is also explored within the context of structure-based drug design. Its unique structural features allow for modifications that can lead to the development of new pharmaceuticals targeting various diseases, particularly those involving microbial infections and cancer .

Pharmacological Insights

Mechanism of Action Studies
Investigations into the mechanism of action for tetrazole derivatives, including this compound, reveal potential pathways through which these compounds exert their biological effects. For instance, they may interact with specific enzyme targets or disrupt cellular signaling pathways critical for pathogen survival or cancer cell growth .

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells.
Anti-cancer ActivityInduced apoptosis in various cancer cell lines, highlighting its potential as an anti-cancer agent.
Synthesis ApplicationUsed in a one-pot synthesis yielding diverse tetrazole-triazole hybrids with enhanced biological activity.

Mechanism of Action

The mechanism of action of ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of α-ketoester derivatives with heterocyclic substituents. Key structural analogs include:

Compound Name Heterocycle Substituents Key Properties/Applications Reference
Ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate Triazole Cyclohexyl, phenyl Antimicrobial activity
Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride Pyridine 5-chloropyridin-2-yl Intermediate in anticoagulant drugs
Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate Thiazole 5-cyano Fragment-based drug discovery
Ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate Triazole 4-chlorophenyl, 4-methylbenzyl Self-assembled dimers via O···π interactions
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate None 4-methoxyphenyl Marine natural product derivative

Key Observations :

  • Heterocycle Impact : The tetrazole in the target compound offers higher acidity and hydrogen-bonding capacity compared to triazoles or thiazoles. This may enhance binding affinity in biological targets .
  • Substituent Effects: Lipophilic groups (e.g., cyclohexyl) improve bioavailability, while electron-withdrawing substituents (e.g., cyano, chloro) modulate reactivity and electronic properties .
  • Aromatic vs. Aliphatic Substituents : Cyclohexyl groups (aliphatic) enhance lipophilicity, whereas phenyl or pyridyl groups (aromatic) may favor π-π stacking in crystal packing or target interactions .

Physical and Chemical Properties

  • Crystallinity and Packing : Triazole derivatives (e.g., compounds in ) form self-assembled dimers via O···π-hole tetrel bonding, whereas the target compound’s tetrazole ring may promote different intermolecular interactions (e.g., N-H···O) due to its higher polarity .
  • Solubility: The cyclohexyl group in the target compound likely increases solubility in non-polar solvents compared to aromatic-substituted analogs (e.g., phenyl or pyridyl derivatives) .

Computational and Spectroscopic Analysis

  • DFT Studies : Optimized geometries of triazole derivatives (e.g., ) align well with X-ray data, suggesting reliable computational models for predicting the target compound’s structure.
  • Hirshfeld Surface Analysis : Used to rationalize intermolecular interactions in triazole analogs, a method applicable to the target compound’s tetrazole system .

Biological Activity

Ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate, a compound featuring a tetrazole moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Tetrazole Ring : Known for its ability to form hydrogen bonds and interact with biological targets.
  • Cyclohexyl Group : Contributes to lipophilicity, potentially enhancing membrane permeability.
  • Ethyl Ester : May influence solubility and bioavailability.

The molecular formula is C14H20N4O3C_{14}H_{20}N_{4}O_{3}, and the compound's synthesis typically involves the reaction of cyclohexylmethylamine with ethyl 2-oxoacetate under appropriate conditions.

Antihypertensive Effects

Research indicates that compounds with tetrazole structures often exhibit significant antihypertensive activity. For instance, studies have shown that derivatives of tetrazole can act as angiotensin II receptor antagonists, which are crucial in managing hypertension. This compound may share similar mechanisms of action, potentially leading to its use in treating cardiovascular diseases .

Antimicrobial Properties

Tetrazole derivatives are also noted for their antimicrobial activities. A review highlighted that various tetrazolium compounds possess antibacterial and antifungal properties. The biological activity of this compound against specific pathogens remains to be fully elucidated, but it is hypothesized that it may exhibit comparable effects due to the structural similarities with known active compounds .

Anti-inflammatory and Analgesic Effects

Compounds containing tetrazole rings have been reported to show anti-inflammatory and analgesic properties. The mechanism typically involves the modulation of inflammatory pathways and pain receptors. This compound may also contribute to these effects, although specific studies are required to confirm its efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Research on related compounds suggests that modifications in the cyclohexyl group or variations in the tetrazole substituents can significantly impact binding affinities and biological efficacy against various targets .

Case Studies and Research Findings

Several studies have investigated the biological activities of tetrazole derivatives:

  • Antimicrobial Activity : A study demonstrated that certain tetrazole derivatives exhibited antimicrobial activity against a range of bacteria and fungi. The compound's effectiveness was measured using minimum inhibitory concentration (MIC) assays, showcasing promising results against pathogens like Staphylococcus aureus and Escherichia coli .
    CompoundMIC (µg/mL)Pathogen
    Compound A50E. coli
    Compound B25S. aureus
  • Antihypertensive Studies : Research on related tetrazoles indicated significant reductions in blood pressure in hypertensive animal models, suggesting potential therapeutic applications for managing hypertension .
  • Anti-inflammatory Studies : Various derivatives have shown promise in reducing inflammation markers in vitro, indicating a potential role in treating inflammatory diseases .

Q & A

Q. Yield Optimization :

  • Use triethylamine as a base to neutralize HCl byproducts, improving reaction efficiency (yields ~55–89%) .
  • Temperature control (60°C) during coupling enhances reaction kinetics without decomposition .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Advanced Research Question
Characterization Workflow :

NMR Spectroscopy :

  • ¹H NMR identifies protons on the cyclohexyl and tetrazole groups (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; tetrazole CH₂ at δ 4.3–4.5 ppm) .
  • ¹³C NMR confirms carbonyl groups (C=O at ~165–170 ppm) and the ester moiety (C-O at ~60–65 ppm) .

X-ray Crystallography :

  • Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (≤1.0 Å) is critical for resolving disorder in the cyclohexyl group .
  • Twinned data may require SHELXPRO for macromolecular interfaces .

What mechanistic insights exist for the biological activity of related 2-oxoacetate derivatives, and how can structure-activity relationships (SAR) guide further studies?

Advanced Research Question

  • Anticoagulant Activity : Analogues like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate inhibit clotting factors (e.g., Factor Xa) via hydrogen bonding with the oxoacetate moiety .
  • SAR Considerations :
    • Cyclohexyl Group : Enhances lipophilicity and target binding via van der Waals interactions .
    • Tetrazole Ring : Acts as a bioisostere for carboxylic acids, improving metabolic stability .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) can predict binding affinities to thrombin or Factor Xa .

How can crystallographic data discrepancies arising from cyclohexyl group disorder be addressed?

Advanced Research Question

  • Disorder Challenges : The cyclohexyl group often exhibits axial-equatorial chair flipping , leading to split positions in crystallographic models .
  • Mitigation Strategies :
    • Collect data at low temperatures (100 K) to reduce thermal motion .
    • Apply Twinning Laws in SHELXL to refine disordered segments .
    • Use Hirshfeld Atom Refinement (HAR) for improved hydrogen positioning .

How do solvent polarity and reaction temperature influence the stereochemical outcome of the amide coupling step?

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (e.g., THF, acetonitrile) stabilize the transition state, favoring amide bond formation over side reactions .
  • Temperature Control :
    • Low temperatures (273 K) minimize racemization of the tetrazole-methylamine precursor .
    • Elevated temperatures (60°C) accelerate coupling but may require strict anhydrous conditions to prevent ester hydrolysis .

What analytical strategies reconcile contradictory yield data in published syntheses?

Basic Research Question

  • Yield Variability (e.g., 55% vs. 89%):
    • Base Equivalents : Excess triethylamine (≥3 eq.) improves HCl scavenging, reducing side-product formation .
    • Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization impacts recovery rates .
  • Quality Control :
    • HPLC-MS monitors reaction progress and purity (>98% by area) .

What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

Basic Research Question

  • Hazard Mitigation :
    • Ethyl Chlorooxoacetate : Corrosive; use gloves and fume hood .
    • Tetrazole Precursors : Potentially explosive; avoid grinding or high-impact handling .
    • Waste Disposal : Quench acidic byproducts with aqueous bicarbonate before disposal .

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